molecular formula C11H12BrNO2S2 B2806112 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide CAS No. 1052538-47-2

2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide

Cat. No.: B2806112
CAS No.: 1052538-47-2
M. Wt: 334.25
InChI Key: QJMCBRCDTIPSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide” is a chemical compound with the CAS Number: 1052538-47-2 . It has a molecular weight of 334.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C11H11NO2S2.BrH/c13-10(14)9-4-2-1-3-8(9)7-16-11-12-5-6-15-11;/h1-4H,5-7H2,(H,13,14);1H .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 334.26 . It is a powder and is stored at room temperature .

Scientific Research Applications

Multicomponent Synthesis Applications

The compound 2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide demonstrates significant utility in the palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles. This synthesis involves the reaction of 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts with amines, carbon monoxide, and oxygen under specific catalytic and pressure conditions, yielding 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides with moderate to high yields. This process highlights the compound's role in facilitating the oxidative aminocarbonylation/heterocyclization process, which is critical for producing heterocyclic compounds with potential pharmaceutical applications (Veltri et al., 2016).

Synthesis and Oxidation of Chiral 2-Thiazolines

Another notable application is observed in the synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles), where the compound plays a role in creating chiral 2-thiazoline derivatives through reactions with various oxidants. This process is essential for generating acetylamino disulfides and benzoylamino sulfonic acids, showcasing the compound's versatility in synthesizing sulfur-containing heterocycles with potential utility in chemical and pharmaceutical research (Aitken et al., 1997).

Optimization of Sulfonamide Derivatives

In the realm of medicinal chemistry, the compound has been utilized in the optimization of sulfonamide derivatives as EP1 receptor antagonists. This application focuses on the synthesis and evaluation of various 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and related compounds, demonstrating the compound's potential in developing pharmaceuticals with targeted receptor antagonist activities (Naganawa et al., 2006).

Antimicrobial and Antiproliferative Activities

Furthermore, thiazolo[3,2-a]pyrimidine derivatives synthesized from 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine hydrobromides have been evaluated for their antimicrobial and antiproliferative activities. This study underscores the compound's role in generating bioactive molecules capable of inhibiting the growth of various human cancer cell lines, further highlighting its significance in the development of new anticancer agents (Sekhar et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2.BrH/c13-10(14)9-4-2-1-3-8(9)7-16-11-12-5-6-15-11;/h1-4H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCBRCDTIPSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2=CC=CC=C2C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.